(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene
Overview
Description
(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene is a fluorocarbon compound that has gained increasing attention in the scientific community in recent years. This compound is known for its unique chemical structure, which includes a benzene ring substituted with bromomethoxy and trifluoromethyl groups. Its molecular formula is C11H9BrF6O, and it has a molecular weight of 351.08 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene typically involves the reaction of a suitable benzene derivative with bromomethoxy and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethoxy group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromomethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amine derivatives, while oxidation reactions may produce corresponding oxides .
Scientific Research Applications
(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromomethoxy and trifluoromethyl groups can modulate the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Benzene, 1-bromo-3-methoxy-: A benzene derivative with a bromomethoxy group.
Benzene, 1,3-bis(trifluoromethyl)-: A benzene derivative with two trifluoromethyl groups.
Uniqueness
(R)-1-(1-(Bromomethoxy)ethyl)-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both bromomethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF6O/c1-6(19-5-12)7-2-8(10(13,14)15)4-9(3-7)11(16,17)18/h2-4,6H,5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIVKNWZGLUSHN-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457098 | |
Record name | Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530441-95-3 | |
Record name | 1-[(1R)-1-(Bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530441-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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